molecular formula C24H26N4O2 B11225250 2,3-dihydro-1H-indol-1-yl[1-(3-ethoxyquinoxalin-2-yl)piperidin-4-yl]methanone

2,3-dihydro-1H-indol-1-yl[1-(3-ethoxyquinoxalin-2-yl)piperidin-4-yl]methanone

Cat. No.: B11225250
M. Wt: 402.5 g/mol
InChI Key: BFZSVZHTTRAUTC-UHFFFAOYSA-N
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Description

2-[4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PIPERIDIN-1-YL]-3-ETHOXYQUINOXALINE is a complex organic compound that features a unique combination of indole, piperidine, and quinoxaline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PIPERIDIN-1-YL]-3-ETHOXYQUINOXALINE typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the formation of the piperidine intermediate, and finally, the coupling with the quinoxaline moiety. Key steps include:

    Formation of the Indole Derivative: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions.

    Synthesis of the Piperidine Intermediate: This involves the reaction of piperidine with suitable acylating agents to introduce the carbonyl group.

    Coupling with Quinoxaline: The final step involves the reaction of the piperidine intermediate with 3-ethoxyquinoxaline under conditions that promote nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PIPERIDIN-1-YL]-3-ETHOXYQUINOXALINE can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohol derivatives.

    Substitution: The ethoxy group in the quinoxaline ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoxaline derivatives.

Scientific Research Applications

2-[4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PIPERIDIN-1-YL]-3-ETHOXYQUINOXALINE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PIPERIDIN-1-YL]-3-ETHOXYQUINOXALINE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity, while the quinoxaline moiety can interact with nucleic acids or proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PIPERIDIN-1-YL]-3-ETHOXYQUINOXALINE is unique due to its specific combination of indole, piperidine, and quinoxaline moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H26N4O2

Molecular Weight

402.5 g/mol

IUPAC Name

2,3-dihydroindol-1-yl-[1-(3-ethoxyquinoxalin-2-yl)piperidin-4-yl]methanone

InChI

InChI=1S/C24H26N4O2/c1-2-30-23-22(25-19-8-4-5-9-20(19)26-23)27-14-11-18(12-15-27)24(29)28-16-13-17-7-3-6-10-21(17)28/h3-10,18H,2,11-16H2,1H3

InChI Key

BFZSVZHTTRAUTC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=CC=CC=C2N=C1N3CCC(CC3)C(=O)N4CCC5=CC=CC=C54

Origin of Product

United States

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